4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a benzoyl group attached to an azetidine ring, which is further connected to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with a suitable halogenated compound under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine intermediate with the pyrazole intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated product.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-indole
- 4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-benzimidazole
Uniqueness
4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16ClN3OS |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C15H16ClN3OS/c1-21-14-4-2-12(3-5-14)15(20)18-7-11(8-18)9-19-10-13(16)6-17-19/h2-6,10-11H,7-9H2,1H3 |
InChI Key |
FNFVFFALESRXAL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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